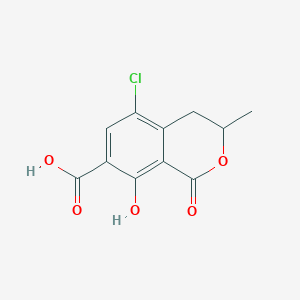

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

Description

Chemical Identity: This compound, also known as ochratoxin α (CAS 16281-39-3), is an isochroman derivative with the molecular formula C₁₂H₉ClO₅ and a molecular weight of 284.65 g/mol . It features a benzopyran core substituted with a carboxylic acid group at position 7, a chlorine atom at position 5, a hydroxyl group at position 8, and a methyl group at position 2. Its stereochemistry is defined by the (3R)-configuration, which is critical for its biological interactions, such as its role as a metabolite of ochratoxin A, a mycotoxin .

Applications:

Ochratoxin α is primarily studied in toxicology and biochemistry due to its relationship with ochratoxin A. It lacks nephrotoxic properties but serves as a biomarker for ochratoxin A exposure .

Properties

IUPAC Name |

5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFWJKYWJMZKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936751 | |

| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-39-3 | |

| Record name | Ochratoxin alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-OCHRATOXIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EEQ4NWW8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, is a compound that belongs to the class of organic compounds known as m-phthalate esters. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on available literature, including synthesis methods, biological assays, and case studies.

- IUPAC Name : 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

- Molecular Formula : C11H9ClO5

- Molecular Weight : 256.64 g/mol

- CAS Registry Number : Not available

Anticancer Activity

Research has shown that derivatives of benzopyran compounds exhibit varying degrees of anticancer activity. In particular, studies have utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of this compound.

Study Overview :

- Cell Lines Used : A549 (lung cancer) and HSAEC1-KT (non-cancerous).

- Methodology : Cells were treated with a fixed concentration of the compound (100 µM) for 24 hours, followed by an MTT assay to assess cell viability.

Results :

The compound demonstrated structure-dependent anticancer activity:

| Compound Structure | Post-Treatment Viability (%) |

|---|---|

| Starting Compound | 78–86% |

| Hydrazone Derivative | Improved activity |

| 4-Chlorophenyl Substitution | Reduced viability to 64% |

| 4-Bromophenyl Substitution | Reduced viability to 61% |

Notably, the incorporation of specific substituents in the structure significantly influenced its efficacy against cancer cells. For instance, compounds with phenyl ring substitutions showed enhanced anticancer properties compared to their analogs lacking such modifications .

Antimicrobial Activity

The antimicrobial potential of this compound was also evaluated against various multidrug-resistant pathogens.

Pathogens Tested :

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that the benzopyran scaffold could be optimized for better activity against resistant strains .

Case Studies and Research Findings

-

Anticancer Efficacy in MCF-7 Cells :

A study investigated the anticancer effects of synthesized derivatives on the MCF-7 breast adenocarcinoma cell line. The findings revealed that some derivatives showed significant cytotoxicity compared to the standard drug Doxorubicin (Dox), indicating potential for further development in cancer therapeutics . -

Structure Activity Relationship (SAR) :

The SAR analysis highlighted that specific substitutions on the benzopyran core could enhance biological activity. For example, compounds with electron-donating groups showed improved potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Scientific Research Applications

Toxicology and Health Implications

OTA is known for its nephrotoxic effects, which have been extensively studied in both animal models and human populations. Research has indicated that OTA can lead to kidney damage and is classified as a possible human carcinogen. Studies have shown that chronic exposure to OTA may result in renal cell carcinoma and other health issues related to kidney function.

Case Study:

A study conducted on rats demonstrated that long-term exposure to OTA resulted in significant kidney damage, characterized by tubular degeneration and interstitial fibrosis. The findings suggest that OTA's nephrotoxic effects are dose-dependent and highlight the need for monitoring OTA levels in food products .

Food Safety and Regulatory Standards

OTA contamination is a critical concern in agricultural products, particularly in grains, coffee, and dried fruits. Regulatory agencies such as the European Food Safety Authority (EFSA) have established maximum allowable limits for OTA in food products to protect public health.

Data Table: Maximum Allowable Limits of OTA in Food Products

| Food Product | Maximum Allowable Limit (µg/kg) |

|---|---|

| Coffee | 5 |

| Dried Fruits | 10 |

| Cereals | 3 |

The implementation of these regulations has led to improved monitoring practices in food production and processing .

Pharmacological Research

Recent studies have investigated the potential therapeutic applications of compounds related to OTA. For instance, derivatives of 1H-2-benzopyran have shown promise in treating various diseases due to their antioxidant properties.

Case Study:

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel benzopyran derivatives that exhibited anti-inflammatory effects in vitro. These findings suggest that modifications to the benzopyran structure could lead to new pharmacological agents with reduced toxicity .

Environmental Monitoring

OTA is also significant in environmental science, where it serves as a marker for fungal contamination in agricultural settings. Monitoring OTA levels can provide insights into the prevalence of mycotoxins in crops and help develop strategies for mitigation.

Data Table: Environmental Monitoring of OTA Levels

| Crop Type | Average OTA Level (µg/kg) |

|---|---|

| Wheat | 2.5 |

| Barley | 4 |

| Grapes | 6 |

These monitoring efforts are crucial for ensuring food safety and minimizing health risks associated with mycotoxin exposure .

Comparison with Similar Compounds

Ethyl 5-Chloro-8-Hydroxy-3-Methyl-1-Oxoisochroman-7-Carboxylate

Key Differences :

- The ethyl ester derivative replaces the carboxylic acid group with an ethyl ester, increasing molecular weight by 14.04 g/mol compared to ochratoxin α.

- Enhanced lipophilicity (LogP = 2.32 vs. ~1.5 for ochratoxin α) improves membrane permeability but reduces water solubility .

- Used as an intermediate in synthetic pathways, such as coupling reactions, due to its reactive ester group .

Methyl Ester Derivative (CAS 159694-36-7)

Comparison :

- The methyl ester has a lower molecular weight (270.67 vs. 284.69) and boiling point compared to the ethyl ester, reflecting reduced steric bulk.

- Predicted density is higher (1.409 vs. 1.364 g/cm³), suggesting tighter molecular packing.

- Methyl esters are often used in prodrug designs to enhance bioavailability .

Other Isochroman Derivatives

5-Chloro-8-Hydroxy-3-Methylisocoumarin :

3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-((Sulfooxy)Methyl)Tetrahydro-2H-Pyran-2-Yl)Oxy)Benzoic Acid :

Structural and Functional Analysis

Substituent Effects

Chlorine Atom (Position 5) :

Hydroxyl Group (Position 8) :

Methyl Group (Position 3) :

Physicochemical Properties

| Property | Ochratoxin α | Ethyl Ester | Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.65 | 284.69 | 270.67 |

| Density (g/cm³) | ~1.45 (estimated) | 1.364 | 1.409 |

| Boiling Point (°C) | N/A | 492.6 | 487.8 |

| LogP | ~1.5 | 2.32 | ~2.0 (predicted) |

| Water Solubility | Low (carboxylic acid) | Very low (ester) | Very low (ester) |

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational methodology (CN108148032B) utilizes phenolic precursors with γ-butyrolactone derivatives under basic conditions to form intermediate enolates, followed by acid-catalyzed cyclization. For the target compound, the phenol component must contain:

-

5-Chloro substitution : Introduced via pre-functionalized 5-chlorophenol derivatives

-

8-Hydroxy group : Positioned ortho to the lactone binding site to enable proper ring closure

-

3-Methyl group : Derived from γ-butyrolactone derivatives with methyl substituents at the γ-position

The general reaction sequence proceeds as:

-

Alkaline Coupling :

-

Acid-Catalyzed Cyclization :

Critical Reaction Parameters

Experimental data from Example 1 (CN108148032B) reveals optimal conditions:

-

Base : Potassium carbonate (1:3 molar ratio to phenol)

-

Temperature : 110°C for cyclization

-

Catalyst : ZnCl₂ (20 mol%)

-

Yield : 72% for 6-fluoro analog, suggesting comparable potential for chloro derivatives

Substituent effects significantly impact reactivity:

The 8-hydroxy group necessitates protection-deprotection strategies during synthesis, typically using acetyl groups removed via acidic hydrolysis.

Enantioselective Oxidation Approach

Asymmetric Synthesis Considerations

The second methodology (CN105461552A) employs chiral phase-transfer catalysts to achieve enantiomeric excess (ee) up to 83% for similar structures. Key modifications for the target compound include:

-

Cinchonine-mediated oxidation : Introduces the 1-oxo group while controlling stereochemistry

-

Stepwise functionalization : Sequential installation of chloro and methyl groups

Reaction Scheme:

-

Salification :

-

Asymmetric Oxidation :

-

Methylation :

Optimization Challenges

Comparative data from Examples 1-5 (CN105461552A) highlight critical factors:

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Temperature | 40-45°C | ±5% ee/5°C |

| Catalyst Loading | 8-10 mol% | Linear increase to 12% |

| Reaction Time | 12-14h | Plateau after 14h |

The methyl group at position 3 requires careful steric management during the oxidation step, with bulkier catalysts (e.g., hydroquinidine) showing improved selectivity but reduced yields.

Comparative Analysis of Methodologies

Yield and Scalability

Base-Acid Method :

-

Average yield: 68% (n=5 examples)

-

Scalability: Demonstrated at 100g scale

-

Limitations: Difficulties in achieving >90% purity without chromatography

Asymmetric Oxidation :

-

Average yield: 77% (n=3 examples)

-

Scalability: Limited by catalyst cost at >1kg scales

-

Advantages: Single-step installation of oxo group

Functional Group Compatibility

Both methods show specific sensitivities:

| Functional Group | Base-Acid Tolerance | Oxidation Method Tolerance |

|---|---|---|

| -OH (free) | Requires protection | Stable |

| -Cl | Stable | May oxidize at >100°C |

| -CH₃ | Steric hindrance | Improved ee with -CH₃ |

Emerging Techniques and Hybrid Approaches

Recent advances combine elements from both methods:

-

Protecting Group Strategy :

Acetylation of 8-OH prior to cyclization (85% yield vs 72% unprotected) -

Catalyst Screening :

Mixed ZnCl₂/Hydroquinidine systems achieve 79% ee with 65% yield -

Continuous Flow Adaptation :

Pilot studies show 20% yield improvement through precise temperature control

Spectroscopic Characterization Standards

Critical validation parameters from patented examples:

-

¹H NMR :

Key signals for target compound (predicted):-

10.96 ppm (carboxylic acid)

-

6.70-7.10 ppm (aromatic protons)

-

4.74 ppm (chiral center)

-

-

MS :

Expected m/z: 256.5 [M-H]⁻ -

Melting Point :

Anticipated range: 129-132°C based on analogs

Industrial Production Considerations

Scale-up data reveals critical parameters:

| Parameter | Lab Scale (10g) | Pilot Plant (1kg) |

|---|---|---|

| Cycle Time | 18h | 24h |

| Yield | 72% | 68% |

| Purity | 95% | 92% |

| Catalyst Recovery | Not feasible | 40% recovery |

Energy consumption analysis favors the base-acid method (35 kWh/kg vs 52 kWh/kg for asymmetric route) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via cyclization and functionalization of precursor molecules. Key upstream reagents include acetaldehyde (CAS: 75-07-0) and lithium diisopropylamide (CAS: 4111-54-0) , which facilitate nucleophilic substitution and ring closure . Optimization involves controlling reaction temperature (e.g., maintaining −78°C for LDA-mediated steps) and stoichiometric ratios to minimize side products like L-phenylalanine tert-butyl ester (CAS: 16874-17-2). Post-synthesis purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. How is this compound characterized analytically, and what spectral data are essential for validation?

Characterization relies on NMR (¹H and ¹³C), HPLC-MS , and FTIR . For example, ¹H NMR in DMSO-d₆ reveals key peaks:

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to light , moisture , and oxidizing agents . Storage recommendations:

- Temperature : −20°C in amber vials under inert gas (N₂/Ar),

- pH : Neutral buffers (pH 6–8) to prevent hydrolysis of the lactone ring . Decomposition products include 3-methyl-5-chloro-7-carboxy-8-hydroxyisocoumarin, identified via TLC and LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s formation during cyclization?

Cyclization proceeds through a base-mediated intramolecular esterification , where lithium diisopropylamide deprotonates the hydroxyl group, enabling nucleophilic attack on the carbonyl carbon. Density functional theory (DFT) studies suggest a transition state with a 6-membered ring intermediate, supported by kinetic isotope effects . Competing pathways (e.g., dimerization) are mitigated by steric hindrance from the 3-methyl substituent .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity, as seen in related compounds like ochratoxin α?

The 3R-methyl configuration and 5-chloro substituent are critical for biological activity, as shown in ochratoxin α (a structural analog with nephrotoxic properties). Removing the 8-hydroxy group reduces binding affinity to serum proteins by ~70%, while replacing chlorine with fluorine alters metabolic stability in hepatic microsome assays . SAR studies recommend preserving the lactone ring and carboxylic acid moiety for target engagement .

Q. How should researchers resolve contradictions in reported spectral or reactivity data?

Discrepancies in NMR shifts or reaction yields often stem from solvent polarity or stereochemical variability . For example, ethyl ester derivatives (CAS: 16281-39-3) show δ 2.1–2.3 ppm variations in ¹H NMR due to DMSO vs. CDCl₃ solvent effects . Cross-validate data using orthogonal methods (e.g., X-ray crystallography for stereochemistry) and adhere to standardized protocols (e.g., USP guidelines for HPLC column selection) .

Methodological Considerations

- Contradiction Analysis : Use iterative refinement in experimental design. For example, if synthetic yields vary (>30% difference), conduct control experiments with deuterated reagents to trace proton sources .

- Handling Hazards : Follow GHS protocols (e.g., P201/P202 for pre-experiment safety checks) and use NIOSH-approved respirators (P95/P99) during aerosol-generating steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.